molecular formula C14H18Fe-6 B13911416 5-Butylcyclopenta-1,3-diene;cyclopentane;iron

5-Butylcyclopenta-1,3-diene;cyclopentane;iron

Cat. No.: B13911416
M. Wt: 242.14 g/mol
InChI Key: DKXPVBHSVAJCOU-UHFFFAOYSA-N
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Description

5-Butylcyclopenta-1,3-diene;cyclopentane;iron is a complex organometallic compound. It consists of a cyclopentadienyl ligand substituted with a butyl group, coordinated to an iron atom. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylcyclopenta-1,3-diene;cyclopentane;iron typically involves the reaction of 5-butylcyclopenta-1,3-diene with iron pentacarbonyl. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the metallocene complex .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Butylcyclopenta-1,3-diene;cyclopentane;iron undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of new metallocene complexes with different ligands .

Mechanism of Action

The mechanism by which 5-Butylcyclopenta-1,3-diene;cyclopentane;iron exerts its effects involves the coordination of the cyclopentadienyl ligand to the iron center. This coordination stabilizes the iron atom and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: A well-known metallocene with two cyclopentadienyl ligands coordinated to an iron atom.

    Methylcyclopentadienyl manganese tricarbonyl: Another metallocene with different ligands and metal center.

    Bis(cyclopentadienyl)zirconium dichloride: A zirconium-based metallocene with similar structural features.

Uniqueness

5-Butylcyclopenta-1,3-diene;cyclopentane;iron is unique due to the presence of the butyl group on the cyclopentadienyl ligand, which can influence its reactivity and stability.

Properties

Molecular Formula

C14H18Fe-6

Molecular Weight

242.14 g/mol

IUPAC Name

5-butylcyclopenta-1,3-diene;cyclopentane;iron

InChI

InChI=1S/C9H13.C5H5.Fe/c1-2-3-6-9-7-4-5-8-9;1-2-4-5-3-1;/h4-5,7-8H,2-3,6H2,1H3;1-5H;/q-1;-5;

InChI Key

DKXPVBHSVAJCOU-UHFFFAOYSA-N

Canonical SMILES

CCCC[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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